1-Allyl-1H-pyrrole-2-carbaldehyde

Catalog No.
S682605
CAS No.
101001-68-7
M.F
C8H9NO
M. Wt
135.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Allyl-1H-pyrrole-2-carbaldehyde

CAS Number

101001-68-7

Product Name

1-Allyl-1H-pyrrole-2-carbaldehyde

IUPAC Name

1-prop-2-enylpyrrole-2-carbaldehyde

Molecular Formula

C8H9NO

Molecular Weight

135.16 g/mol

InChI

InChI=1S/C8H9NO/c1-2-5-9-6-3-4-8(9)7-10/h2-4,6-7H,1,5H2

InChI Key

PNZWYEBTQGJWJX-UHFFFAOYSA-N

SMILES

C=CCN1C=CC=C1C=O

Synonyms

1-allyl-1H-pyrrole-2-carbaldehyde(SALTDATA: FREE)

Canonical SMILES

C=CCN1C=CC=C1C=O

Synthesis:

1-Allyl-1H-pyrrole-2-carbaldehyde has been synthesized using various methods, including the Knorr pyrrole synthesis and the Paal-Knorr synthesis. These methods involve the reaction of various starting materials, such as 1,4-dibromobutane-2,3-diol and formamide, to form the pyrrole ring and subsequently introduce the allyl and aldehyde functional groups [].

Potential Applications:

While there is limited information readily available on the specific scientific research applications of 1-Allyl-1H-pyrrole-2-carbaldehyde, its structural features suggest potential applications in various fields:

  • Organic synthesis: The presence of the allyl and aldehyde groups makes 1-Allyl-1H-pyrrole-2-carbaldehyde a versatile building block for the synthesis of more complex molecules. Its reactive functionalities allow for further transformations through reactions like aldol condensation, Wittig reaction, and Heck reaction, leading to the formation of diverse organic compounds [].
  • Medicinal chemistry: The pyrrole ring is a common scaffold found in various biologically active molecules. 1-Allyl-1H-pyrrole-2-carbaldehyde could potentially serve as a starting material for the development of new drugs due to the presence of the pyrrole ring and the reactive aldehyde group, which can be further modified to introduce desired functionalities.
  • Material science: Pyrrole derivatives are known for their interesting properties, such as electrical conductivity and self-assembly capabilities. 1-Allyl-1H-pyrrole-2-carbaldehyde could potentially be used as a building block for the development of new functional materials with tailored properties by incorporating it into polymers or other materials.

1-Allyl-1H-pyrrole-2-carbaldehyde is an organic compound characterized by the molecular formula C8H9NO. This compound features a pyrrole ring, a five-membered aromatic heterocycle containing one nitrogen atom, with an allyl group attached to the nitrogen and an aldehyde group on the second carbon of the pyrrole ring. The structure imparts unique chemical properties, making it significant in various areas of scientific research and applications in organic synthesis and medicinal chemistry .

  • Oxidation: The aldehyde group can be oxidized to form 1-Allyl-1H-pyrrole-2-carboxylic acid using agents like potassium permanganate or chromium trioxide.
  • Reduction: The aldehyde can be reduced to a primary alcohol (1-Allyl-1H-pyrrole-2-methanol) with reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The allyl group is reactive and can participate in nucleophilic substitution reactions.
  • Condensation: The aldehyde group can react with amines or hydrazines to form imines or hydrazones, respectively.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in aqueous or acidic medium.
  • Reduction: Sodium borohydride in methanol or ethanol.
  • Substitution: Nucleophiles such as amines or thiols in the presence of a base.
  • Condensation: Amines or hydrazines with an acid catalyst.

Several methods exist for synthesizing 1-Allyl-1H-pyrrole-2-carbaldehyde:

  • Reaction of Pyrrole with Allyl Bromide: In this method, pyrrole reacts with allyl bromide in the presence of a base (e.g., sodium hydride or potassium carbonate) and solvents like dimethylformamide or tetrahydrofuran. This is followed by formylation at the second position of the pyrrole ring.
  • Vilsmeier-Haack Formylation: Starting from 1-Allyl-1H-pyrrole, this method utilizes phosphorus oxychloride and dimethylformamide to introduce the aldehyde group at the second position.

The applications of 1-Allyl-1H-pyrrole-2-carbaldehyde span various fields:

  • Organic Synthesis: It serves as an intermediate for synthesizing more complex organic molecules.
  • Medicinal Chemistry: Its derivatives may have potential therapeutic applications due to their biological activities.
  • Material Science: Compounds featuring pyrrole rings are often explored for their electrical and optical properties .

Several compounds share structural similarities with 1-Allyl-1H-pyrrole-2-carbaldehyde. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1-Ethyl-1H-pyrrole-2-carbaldehydeEthyl group instead of allylDifferent reactivity and biological activity
1-Methyl-1H-pyrrole-2-carbaldehydeMethyl groupVaries in steric and electronic effects
1-Phenyl-1H-pyrrole-2-carbaldehydePhenyl groupOffers distinct chemical reactivity

The uniqueness of 1-Allyl-1H-pyrrole-2-carbaldehyde lies in its allyl substituent, which enhances its reactivity and potential for further functionalization compared to other derivatives .

XLogP3

1.2

Wikipedia

1-ALLYL-1H-PYRROLE-2-CARBALDEHYDE

Dates

Last modified: 08-15-2023

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